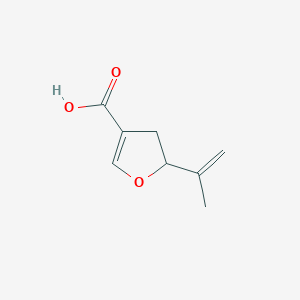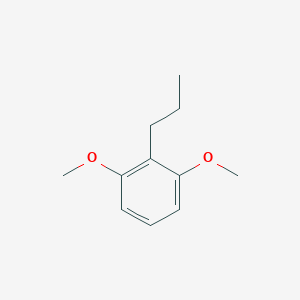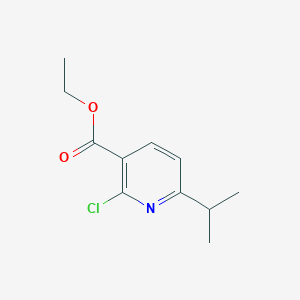![molecular formula C8H8ClN B173078 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 117890-55-8](/img/structure/B173078.png)
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
説明
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a chemical compound with the empirical formula C8H8ClN . It is a solid substance . This compound is an important intermediate of the fourth-generation antibiotics cefpirome .
Synthesis Analysis
The synthesis of this compound has been achieved from cyclopentanone and benzylamine via nucleophilic addition, acetylization, and Vilsmeier cyclization .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringClC1=NC2=C (C=C1)CCC2 . The InChI representation is 1S/C8H8ClN/c9-8-5-4-6-2-1-3-7 (6)10-8/h4-5H,1-3H2 . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that this compound is used as an intermediate in the synthesis of the antibiotic cefpirome .Physical and Chemical Properties Analysis
This compound has a molecular weight of 153.61 g/mol . It has a XLogP3-AA value of 2.5, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound is a solid .科学的研究の応用
Pharmaceutical and Antimicrobial Research
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is extensively used in the pharmaceutical industry. It has been identified as a crucial component in the synthesis of various pharmaceuticals, including bactericides and antimicrobials. Its importance is highlighted by its role in the production of the fourth-generation antibiotic Cefpirome (Fu Chun, 2007).
Synthetic Applications
The compound is utilized in the synthesis of various chemical products. It's involved in the creation of synthetic resins, antioxidants, and plastics, showcasing its versatility in different chemical synthesis applications (Fu Chun, 2007).
Chemical Synthesis Methods
Various methods have been developed for the practical preparation of this compound. These methods include the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route. The acrolein route, in particular, has been noted for its high yield, reaching up to 87.4%, indicating its potential for further development (Fu Chun, 2007).
Biochemical Research
The compound has exhibited various biological activities, such as antiulcer and anticancer activity, making it a significant subject of study in biochemical research. Different synthesis styles, like the thermal rearrangement and catalytic dehydration, highlight its potential in developing new therapeutic agents (Chen Li-gong, 2004).
Green Chemistry
Advances in green chemistry have led to the development of environmentally friendly synthesis methods for analogues of this compound. For example, a manganese-catalyzed oxidation process in water has been used for the direct oxidation of 2,3-cyclopentenopyridine analogues, demonstrating a commitment to sustainable and efficient chemical processes (Lanhui Ren et al., 2015).
Structural Analysis
Extensive studies involving X-ray diffraction and crystallography have been conducted to understand the structural properties of derivatives of this compound, contributing significantly to the field of crystallography and molecular design (O. Mazina et al., 2005).
作用機序
Target of Action
The primary targets of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine are currently unknown. This compound is a unique chemical provided to early discovery researchers
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
特性
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMLTRUXYZHCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566941 | |
| Record name | 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117890-55-8 | |
| Record name | 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5H,6H,7H-cyclopenta[b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



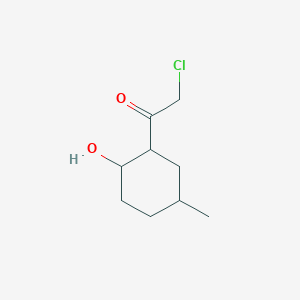

![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)
![N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B173019.png)
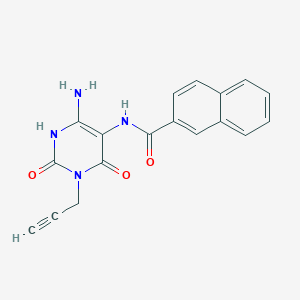
![Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B173026.png)


![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)
